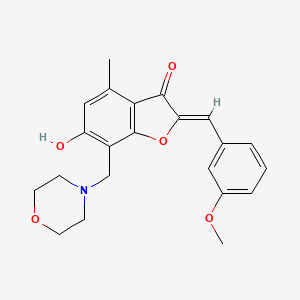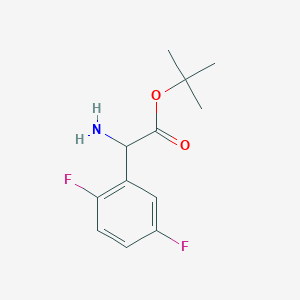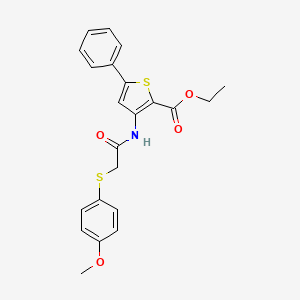
(Z)-6-hydroxy-2-(3-methoxybenzylidene)-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-6-hydroxy-2-(3-methoxybenzylidene)-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H23NO5 and its molecular weight is 381.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Vasorelaxant Properties and Structure-Activity Relationship
The research on benzofuran-morpholinomethyl-pyrazoline hybrids, including compounds structurally related to (Z)-6-hydroxy-2-(3-methoxybenzylidene)-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one, has shown significant vasorelaxant properties. These compounds were synthesized through a series of reactions involving α,β-unsaturated carbonyl compounds, and their vasodilatory effects were tested on isolated thoracic aortic rings of rats. The study found that certain compounds exhibited superior vasorelaxant activity compared to prazocin, a standard vasodilator. A quantitative structure-activity relationship (QSAR) study highlighted the importance of solubility and structural connectivity in determining the vasorelaxant activity of these compounds. This research suggests potential therapeutic applications of these hybrids in treating cardiovascular disorders by inducing vasodilation and improving blood flow Hassan et al., 2014.
Antitumor and Antimicrobial Activities
In another study, compounds structurally related to this compound were isolated from the marine endophytic fungus Nigrospora sp. Some of these compounds, specifically derived from griseofulvin, exhibited moderate antitumor and antimicrobial activities. This indicates the potential of these compounds in the development of new therapeutic agents for treating cancer and infections Xia et al., 2011.
Anti-Inflammatory and Analgesic Properties
A study focused on synthesizing novel compounds based on benzodifuranyl and related structures, aiming to explore their anti-inflammatory and analgesic effects. These compounds were tested for their COX-1/COX-2 inhibitory activities and showed promising results, with some exhibiting high selectivity towards COX-2 inhibition. This suggests potential applications in developing new anti-inflammatory and analgesic medications, which could offer more targeted treatments with fewer side effects compared to current therapies Abu‐Hashem et al., 2020.
Photodynamic Therapy for Cancer Treatment
The synthesis and characterization of new zinc phthalocyanine compounds substituted with benzofuran derivatives demonstrated high singlet oxygen quantum yield, which is crucial for the effectiveness of photodynamic therapy (PDT) in cancer treatment. The study highlighted the potential of these compounds as Type II photosensitizers, indicating their usefulness in PDT applications for targeting and destroying cancer cells Pişkin et al., 2020.
Antioxidant Properties
Research on the twigs of Morus mesozygia led to the discovery of new prenylated 2-arylbenzofurans with significant antioxidant activities. These compounds could have implications for developing new antioxidant therapies, potentially contributing to the prevention and treatment of diseases associated with oxidative stress Kapche et al., 2011.
Propiedades
IUPAC Name |
(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-14-10-18(24)17(13-23-6-8-27-9-7-23)22-20(14)21(25)19(28-22)12-15-4-3-5-16(11-15)26-2/h3-5,10-12,24H,6-9,13H2,1-2H3/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSSBNYUBUTMDZ-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC(=CC=C3)OC)O2)CN4CCOCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC(=CC=C3)OC)/O2)CN4CCOCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-phenoxyacetamide](/img/structure/B2552409.png)
![N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2552412.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2552413.png)
![7-[(E)-but-2-enyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione](/img/structure/B2552415.png)
![N-(benzo[d]thiazol-2-yl)-4-benzoyl-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2552416.png)

![2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2552419.png)


![2-[(4-chlorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2552426.png)



